Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester
Overview
Description
Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester is an organic compound with the molecular formula C18H18O7. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its white to pale yellow crystalline appearance and its solubility in organic solvents while being insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester can be achieved through chemical synthesis. The synthetic route typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions may vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester
- Benzoic acid, 4-hydroxy-, 3-methyl-3-buten-1-yl ester
- Benzoic acid, 2-methoxy-, methyl ester
Uniqueness
Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester is unique due
Properties
IUPAC Name |
methyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-12-5-3-11(4-6-12)10-21-13-7-8-14(15(17)9-13)16(18)20-2/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANXOBHKQWFRAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441538 | |
Record name | Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148965-89-3 | |
Record name | Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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